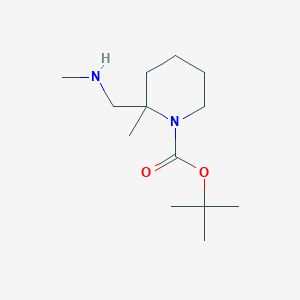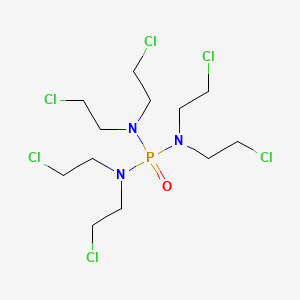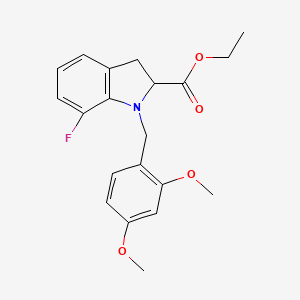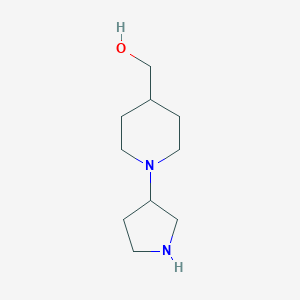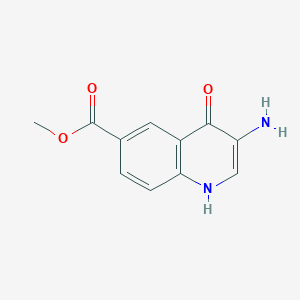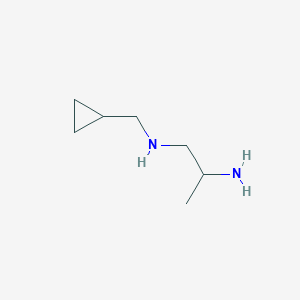
N1-(Cyclopropylmethyl)propane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(Cyclopropylmethyl)propane-1,2-diamine is an organic compound with the molecular formula C7H16N2 It is a derivative of propane-1,2-diamine, where one of the hydrogen atoms is replaced by a cyclopropylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(Cyclopropylmethyl)propane-1,2-diamine typically involves the reaction of propane-1,2-diamine with cyclopropylmethyl halides under basic conditions. One common method includes the use of 1,2-dichloropropane, water, liquid ammonia, and a catalyst in a high-pressure reactor. The reaction is carried out at temperatures between 160-180°C and pressures of 8-12 MPa for 4-5 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The reaction mixture is then subjected to rectification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N1-(Cyclopropylmethyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like alkyl halides and aryl halides are used under basic conditions
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted amine derivatives
Wissenschaftliche Forschungsanwendungen
N1-(Cyclopropylmethyl)propane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N1-(Cyclopropylmethyl)propane-1,2-diamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but molecular docking studies have shown its potential to interact with proteins involved in cancer and microbial infections .
Vergleich Mit ähnlichen Verbindungen
1,2-Diaminopropane: A simpler diamine with similar structural features but without the cyclopropylmethyl group.
1,3-Diaminopropane: Another diamine with a different arrangement of amino groups
Uniqueness: N1-(Cyclopropylmethyl)propane-1,2-diamine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
1-N-(cyclopropylmethyl)propane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c1-6(8)4-9-5-7-2-3-7/h6-7,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
BGZWAVVQXRKCJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC1CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)
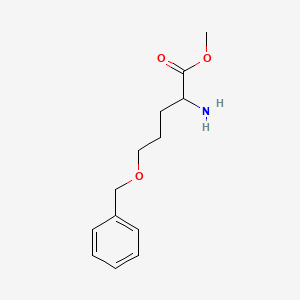
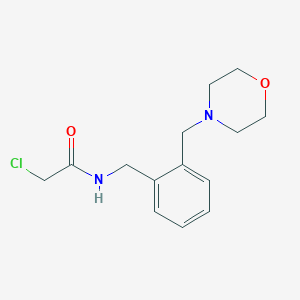
![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)


![2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15278836.png)
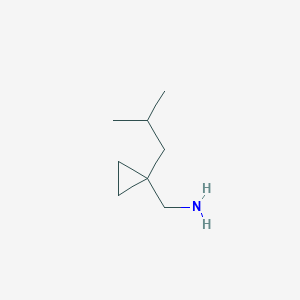
![2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15278854.png)
